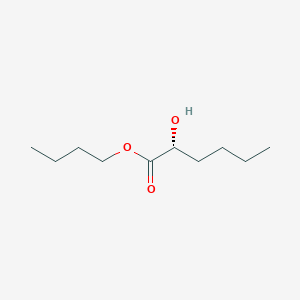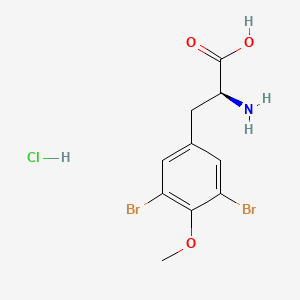
2-(Pyridin-4-yl)-6-(thiophen-2-yl)-4H-1-benzopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyridin-4-yl)-6-(thiophen-2-yl)-4H-1-benzopyran-4-one is a complex organic compound that features a unique structure combining pyridine, thiophene, and benzopyran moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-4-yl)-6-(thiophen-2-yl)-4H-1-benzopyran-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-pyridinecarboxaldehyde with 2-thiophenecarboxaldehyde in the presence of a base, followed by cyclization to form the benzopyran ring. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetonitrile .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-4-yl)-6-(thiophen-2-yl)-4H-1-benzopyran-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, particularly at the pyridine and thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, acetonitrile, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
2-(Pyridin-4-yl)-6-(thiophen-2-yl)-4H-1-benzopyran-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in drug discovery and development.
Industry: Used in the development of sensors and materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 2-(Pyridin-4-yl)-6-(thiophen-2-yl)-4H-1-benzopyran-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
2,5-di(pyridin-4-yl)thiophene: Similar in structure but lacks the benzopyran moiety.
4-(thiophen-2-yl)pyridine: Contains the pyridine and thiophene rings but does not have the benzopyran structure.
Uniqueness
2-(Pyridin-4-yl)-6-(thiophen-2-yl)-4H-1-benzopyran-4-one is unique due to its combination of pyridine, thiophene, and benzopyran rings, which confer distinct chemical and biological properties. This structural uniqueness allows for diverse applications in various fields of research .
Properties
CAS No. |
652138-04-0 |
|---|---|
Molecular Formula |
C18H11NO2S |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
2-pyridin-4-yl-6-thiophen-2-ylchromen-4-one |
InChI |
InChI=1S/C18H11NO2S/c20-15-11-17(12-5-7-19-8-6-12)21-16-4-3-13(10-14(15)16)18-2-1-9-22-18/h1-11H |
InChI Key |
RCCZDDHDTRJQBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CC3=C(C=C2)OC(=CC3=O)C4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1,4-Dioxaspiro[4.5]decan-8-yl)non-2-en-1-one](/img/structure/B12517118.png)
![N-[(2H-Benzimidazol-2-ylidene)methyl]-3-bromoaniline](/img/structure/B12517129.png)



![9,9'-(4-Methyl-1,2-phenylene)bis(9-phosphabicyclo[3.3.1]nonane)](/img/structure/B12517144.png)

![N-[1-(3-chlorophenyl)ethylidene]hydroxylamine](/img/structure/B12517155.png)
![3-(2-Methoxyphenyl)-6-propan-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12517162.png)
![Lithium {4-[bis(2,4,6-trimethylphenyl)boranyl]-3,5-dimethylphenyl}methanide](/img/structure/B12517171.png)

![5-[(3-Ethoxy-4-pentoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B12517187.png)
![1H-Indole-3-dodecanol, 4-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12517192.png)

